N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15688708
Molecular Formula: C24H19Cl2N5OS
Molecular Weight: 496.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19Cl2N5OS |
|---|---|
| Molecular Weight | 496.4 g/mol |
| IUPAC Name | N-[(E)-(3-chlorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H19Cl2N5OS/c1-16-5-11-21(12-6-16)31-23(18-7-9-19(25)10-8-18)29-30-24(31)33-15-22(32)28-27-14-17-3-2-4-20(26)13-17/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
| Standard InChI Key | XESDWUYGWHZDOM-MZJWZYIUSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |
Introduction
N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its intricate molecular structure, which includes a triazole ring and multiple aromatic groups. The compound's molecular formula is C23H17Cl2N5OS, and it has a molecular weight of approximately 482.395 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to its unique arrangement of functional groups, including chlorinated and methyl-substituted aromatic rings.
Synthesis of N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
The synthesis of this compound typically involves a multi-step process. Although specific details for this exact compound are not widely documented, similar compounds often involve condensation reactions between appropriately substituted benzaldehydes and hydrazides under acidic conditions. The reaction is generally carried out in solvents such as ethanol or methanol, with purification achieved through recrystallization.
Biological Activities and Applications
Research indicates that N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide possesses significant biological activity. It has been studied for its interactions with specific enzymes and proteins, modulating their activity through binding to the triazole and chlorophenyl groups. The triazole ring is crucial for these interactions, enhancing the compound's bioactivity by facilitating hydrogen bonding and hydrophobic interactions.
Structural Similarities and Comparison
Several compounds share structural similarities with N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | C25H22ClN5O3S | Contains methoxy groups enhancing solubility |
| N'-[(E)-(3-nitrophenyl)methylidene]-2-{[5-(p-toluenesulfonyl)-triazole]} | C24H19ClN5O3S | Features nitro substituents affecting reactivity |
| 5-Aryl-1,2,4-triazole derivatives | Varies | Broad spectrum of biological activities including antibacterial |
Research Findings and Future Directions
The unique arrangement of functional groups in N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide enhances its biological activity compared to similar compounds. Further research is needed to fully explore its therapeutic potential and to optimize its structure for improved efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume